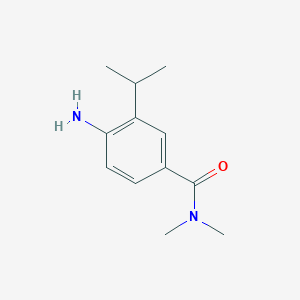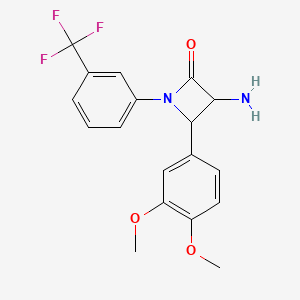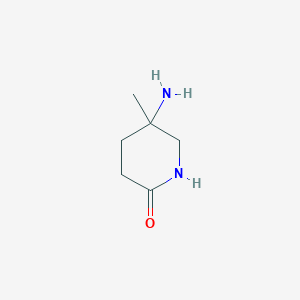![molecular formula C14H22N2O B14777141 2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777141.png)
2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide is a chiral amide compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure features an amide functional group, an isopropyl group, and a 3-methylbenzyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropanoic acid, isopropylamine, and 3-methylbenzyl chloride.
Amidation Reaction: The (S)-2-Aminopropanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acid chloride is then reacted with isopropylamine to form the intermediate amide.
Alkylation: The intermediate amide is then alkylated with 3-methylbenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product, (S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Oxidized amide derivatives
Reduction: Reduced amide derivatives
Substitution: Substituted amide derivatives
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, while the isopropyl and benzyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-N-isopropyl-N-benzylpropanamide: Similar structure but lacks the methyl group on the benzyl ring.
(S)-2-Amino-N-isopropyl-N-(4-methylbenzyl)propanamide: Similar structure but with the methyl group at the 4-position of the benzyl ring.
(S)-2-Amino-N-isopropyl-N-(2-methylbenzyl)propanamide: Similar structure but with the methyl group at the 2-position of the benzyl ring.
Uniqueness
(S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16(14(17)12(4)15)9-13-7-5-6-11(3)8-13/h5-8,10,12H,9,15H2,1-4H3 |
Clave InChI |
KWJPLAJNEMOXGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN(C(C)C)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)

![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)




![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)

![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)

![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)

